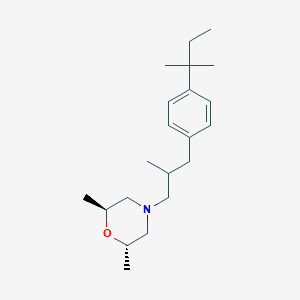

trans-Amorolfine

Description

Contextualization of Antifungal Agents in Mycological Research

Fungal infections, or mycoses, represent a significant and growing challenge to public health. mdpi.comlitfl.com The field of mycology is dedicated to the study of fungi, including those pathogenic to humans, animals, and plants. litfl.comnih.gov Antifungal agents are a cornerstone of managing these infections, which can range from superficial skin conditions to life-threatening systemic diseases, particularly in immunocompromised individuals. mdpi.comlitfl.comasm.org The development of effective and selective antifungal drugs is a critical area of research, as the eukaryotic nature of fungal cells presents a challenge in targeting pathogens without harming the host. creative-biolabs.commdpi.com

The primary classes of antifungal drugs include polyenes, azoles, echinocandins, and allylamines, each with distinct mechanisms of action. mdpi.comfrontiersin.org These agents primarily target unique fungal structures, such as the cell wall or the synthesis of essential cellular components. mdpi.com However, the emergence of antifungal resistance is a growing concern, necessitating the continuous search for new and improved therapeutic options. mdpi.comdermnetnz.org

The Significance of Ergosterol (B1671047) Biosynthesis as a Fungal Pathogen Target

A key vulnerability in fungal pathogens is the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. frontiersin.orgpatsnap.com It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. frontiersin.orgpatsnap.com The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, including increased membrane permeability and ultimately, cell death. patsnap.compatsnap.com

Because ergosterol is specific to fungi, its biosynthetic pathway is an attractive target for the development of selective antifungal drugs. creative-biolabs.com Several major classes of antifungals, including azoles, allylamines, and morpholines, function by inhibiting specific enzymes within this pathway. creative-biolabs.comfrontiersin.orgpatsnap.com The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, further compromising the fungal cell membrane. patsnap.compatsnap.com The ergosterol biosynthesis pathway involves a series of enzymatic steps, offering multiple potential targets for drug intervention. frontiersin.orgasm.org

Historical Development and Academic Relevance of Morpholine (B109124) Derivatives in Antifungal Discovery

The morpholine class of antifungals emerged as a significant development in the fight against fungal infections. nih.gov Amorolfine (B1665469), a prominent member of this class, was introduced in the early 1980s. sci-hub.se Morpholine derivatives are synthetic compounds characterized by a morpholine ring, a heterocyclic chemical structure. sci-hub.setaylorandfrancis.com These compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. sci-hub.seontosight.airesearchgate.net

Academically, the study of morpholine derivatives has contributed significantly to the understanding of antifungal mechanisms. Their unique mode of action, targeting enzymes in the later stages of ergosterol biosynthesis, differentiates them from other antifungal classes like azoles and allylamines. patsnap.comnih.gov Research into morpholine-based compounds continues to be an active area, with investigations into their structure-activity relationships and the synthesis of new derivatives with potentially enhanced efficacy. sci-hub.seresearchgate.netnih.gov

Rationale for In-Depth Research on trans-Amorolfine (B1154621) as a Model Compound

This compound serves as an important model compound for several reasons. As a specific stereoisomer, its study allows for a precise understanding of the structure-activity relationship and the stereochemical requirements for antifungal activity. The "trans" configuration refers to the spatial arrangement of substituents on the morpholine ring. lgcstandards.com

In-depth research on this compound provides valuable insights into the molecular interactions with its target enzymes, Δ14-reductase and Δ7-Δ8-isomerase, within the ergosterol biosynthesis pathway. patsnap.comresearchgate.netsmolecule.com This detailed knowledge is crucial for the rational design of new, more potent, and selective antifungal agents. Furthermore, studying the physicochemical properties of this compound, such as its ability to penetrate keratin-rich structures, is essential for optimizing its formulation and delivery. smolecule.comnih.govresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | lgcstandards.com |

| Molecular Formula | C21H35NO | lgcstandards.comchemicalbook.com |

| Molecular Weight | 317.51 g/mol | lgcstandards.com |

| Physical State | White to off-white crystalline powder | chemicalbook.com |

| Melting Point | 134°C | chemicalbook.com |

The mechanism of action of amorolfine involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. nih.govpatsnap.comresearchgate.net This dual inhibition leads to the depletion of ergosterol and the accumulation of non-standard sterols, such as ignosterol (B1194617), in the fungal cell membrane. nih.govresearchgate.net The altered sterol composition disrupts the membrane's structure and function, ultimately leading to fungal cell death. patsnap.comsmolecule.com

Research has demonstrated the efficacy of amorolfine against a broad spectrum of fungi, including dermatophytes, yeasts, and molds. nih.govresearchgate.net Studies have also explored its penetration and retention in the stratum corneum and nail plate, which is crucial for its topical application. nih.govnih.gov

Table 2: Research Findings on this compound's Antifungal Activity

| Finding | Details | Source(s) |

| Mechanism of Action | Inhibits Δ14-reductase and Δ7-Δ8-isomerase in the ergosterol biosynthesis pathway. | nih.govpatsnap.comresearchgate.netsmolecule.comnih.gov |

| Effect on Fungal Cell | Depletes ergosterol and causes accumulation of ignosterol, leading to altered membrane permeability. | nih.govresearchgate.netnih.gov |

| Antifungal Spectrum | Active against dermatophytes, yeasts, dimorphic fungi, and moulds. | nih.govresearchgate.net |

| Fungicidal/Fungistatic | Exhibits both fungistatic and fungicidal activity against most susceptible species. | nih.govresearchgate.net |

| Nail Penetration | Formulated as a nail lacquer, it penetrates the nail plate to reach the site of infection. | nih.govtandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C21H35NO |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(2S,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18-/m0/s1 |

InChI Key |

MQHLMHIZUIDKOO-FQECFTEESA-N |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@@H](O[C@H](C2)C)C |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trans Amorolfine and Analogues

Stereoselective Synthesis of the trans-Morpholine Core Structure

The defining feature of trans-amorolfine (B1154621) is its 2,6-disubstituted morpholine (B109124) ring with a specific trans stereochemistry. The synthesis of this core structure requires precise control over stereocenters, which is achieved through both enantioselective and diastereoselective approaches.

Enantioselective Approaches to this compound Precursors

Enantioselective synthesis is paramount in producing a single desired enantiomer of a chiral molecule. For precursors to the trans-morpholine ring, several strategies have been employed. One notable approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of key bond-forming reactions. For instance, asymmetric aldol (B89426) reactions catalyzed by proline have been utilized to create chiral building blocks. unibo.it Another powerful method is the use of chiral resolving agents, such as the Betti base (1-(aminobenzyl)-2-naphthol), to separate diastereomeric intermediates, which can then be converted to the desired enantiomerically enriched precursors. unibo.it This process can be enhanced by crystallization-induced diastereoisomeric transformation (CIDT), where the more soluble diastereomer in solution epimerizes and precipitates as the less soluble, desired diastereomer, driving the equilibrium towards a high diastereomeric excess. unibo.it

Syntheses of trans-2,5-disubstituted morpholine derivatives have been achieved through the reaction of enantiopure epoxides with amino alcohols. nih.gov This method addresses the challenge of regioselective hydroxyl activation and subsequent ring closure to form the morpholine ring. nih.gov

Diastereoselective Synthesis and Purification Techniques

Diastereoselective synthesis aims to create a specific diastereomer from multiple possible stereoisomers. In the context of the trans-morpholine core, this often involves reactions that favor the formation of the trans-isomer over the cis-isomer. For example, the condensation of α-alkylated aldehydes with a single enantiomer of the Betti base can lead to 1,3-naphthoxazines where the trans-disposed configuration of the 2,6-disubstituents is favored. unibo.it

Purification techniques are critical for isolating the desired trans-isomer from any cis-isomer that may form as a by-product. Crystallization is a common and effective method for separating diastereomers. For instance, in the synthesis of bepromoline, a precursor to amorolfine (B1665469), the trans-isomers present as by-products in the starting 2,6-dimethyl morpholine are partially eliminated during the crystallization of bepromoline HCl, resulting in a high purity of the cis-isomer needed for subsequent steps. google.comgoogle.com

Synthesis of Chemically Modified this compound Derivatives

The synthesis of chemically modified this compound analogues is a key strategy in the discovery of new antifungal agents with improved properties. This involves strategic modifications to the parent molecule and the development of novel synthetic pathways.

Strategic Chemical Modifications for Targeted Research Objectives

Strategic modifications of the this compound structure are guided by the goal of enhancing antifungal activity, broadening the spectrum of activity, or improving pharmacokinetic properties. Amorolfine itself inhibits ergosterol (B1671047) biosynthesis by targeting two enzymes: Δ14-reductase and Δ7-Δ8-isomerase. researchgate.netseq.esmdpi.com Modifications often focus on the side chain or the morpholine ring to optimize interactions with these target enzymes.

Inspired by the structures of fenpropimorph (B1672530) and amorolfine, researchers have synthesized libraries of related compounds, such as 4-aminopiperidines, to explore new chemical spaces with potential antifungal activity. mdpi.comresearchgate.net These efforts aim to identify novel chemotypes that retain the mechanism of action while offering advantages over existing drugs. mdpi.comresearchgate.net

Novel Synthetic Pathways for Next-Generation Analogues

The development of novel synthetic pathways is crucial for accessing next-generation analogues that may not be accessible through simple modifications of existing routes. This can involve the use of new reagents, catalysts, or reaction sequences. For example, one-pot, multi-component reactions are being explored to construct complex heterocyclic systems in a more efficient and atom-economical manner. beilstein-journals.org

A copper(II)-promoted oxyamination of alkenes has been reported as a method for the stereoselective synthesis of 2-aminomethyl morpholines, which are valuable building blocks for new derivatives. nih.gov This method allows for the direct installation of both oxygen and nitrogen across a double bond, providing a streamlined entry to functionalized morpholine structures. nih.gov

Characterization of Synthetic Intermediates and Final Products in Research

The unambiguous characterization of synthetic intermediates and final products is a cornerstone of synthetic chemistry, ensuring the identity, purity, and stereochemistry of the synthesized compounds. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for elucidating the structure of organic molecules. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for determining the relative stereochemistry of substituents, for instance, to unequivocally confirm the trans-configuration of the morpholine ring. unibo.it

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of compounds and to identify degradation products. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. mdpi.com

X-ray crystallography provides the most definitive structural information, including the absolute configuration of chiral centers and the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique has been used to confirm the cis- and trans-stereochemistry of substituted morpholines. nih.gov

Forced degradation studies, where a drug substance is exposed to stress conditions like acid, base, oxidation, and heat, are conducted to identify potential degradation products and to develop stability-indicating analytical methods. researchgate.net For amorolfine, such studies have identified the N-oxide as a degradation product in oxidative conditions. researchgate.net

Molecular and Cellular Mechanisms of Action of Trans Amorolfine

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway Enzymes

Trans-Amorolfine's primary mechanism of action involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway. researchgate.netnih.govnih.govsmolecule.com This dual-inhibition is a distinctive feature of its antifungal activity. patsnap.comsmolecule.com

Detailed Analysis of Δ7-Δ8-Isomerase Inhibition

In addition to inhibiting Δ14-reductase, This compound (B1154621) also targets Δ7-Δ8-isomerase (also known as C8-sterol isomerase or ERG2). researchgate.netpatsnap.comnih.govnih.govsmolecule.compatsnap.com This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in a later stage of ergosterol synthesis. frontiersin.org The inhibition of Δ7-Δ8-isomerase contributes to the depletion of ergosterol and the accumulation of aberrant sterols. researchgate.netnih.govnih.govsmolecule.com Research indicates that this compound exhibits a higher affinity for the isomerase enzyme compared to the reductase enzyme. jetir.org

Investigation of Squalene (B77637) Epoxidase Interaction

Some studies suggest that this compound may also interact with squalene epoxidase, an enzyme that catalyzes an earlier step in the ergosterol biosynthesis pathway. patsnap.comchemicalbook.com However, this interaction appears to be less significant than its potent inhibition of Δ14-reductase and Δ7-Δ8-isomerase. chemicalbook.com One study reported a differential inhibitory effect on squalene epoxidase from Trichophyton rubrum and Candida albicans, suggesting that the impact on this enzyme may vary between fungal species. chemicalbook.com In contrast, other research has shown that the susceptibility to non-squalene epoxidase inhibitors like amorolfine (B1665469) remained unchanged in mutant strains with altered squalene epoxidase, suggesting it is not the primary target. nih.gov

Accumulation of Aberrant Sterols and Ergosterol Depletion in Fungal Membranes

The dual enzymatic inhibition by this compound leads to a significant alteration in the sterol composition of the fungal cell membrane. researchgate.netnih.govnih.govsmolecule.com

Identification and Quantification of Ignosterol (B1194617) and Other Precursor Sterols

A primary consequence of inhibiting Δ14-reductase and Δ7-Δ8-isomerase is the depletion of ergosterol and the accumulation of non-typical, sterically nonplanar sterols. researchgate.netnih.govmedicines.org.uktermedia.pl The most prominent of these aberrant sterols is ignosterol (ergosta-8,14-dienol), a Δ14 sterol. researchgate.netnih.govnih.govfrontiersin.orgcapes.gov.brdrfungus.orgdrugbank.com Studies have shown that treatment of Candida albicans with amorolfine results in the accumulation of ignosterol. researchgate.net In one study, treatment with amorolfine led to a higher accumulation of lichesterol (B1675288) (32.13%) compared to ignosterol (11.11%), indicating a stronger effect on the isomerase enzyme than the reductase. researchgate.net Another study on Neurospora crassa also identified the accumulation of ignosterol and ergosta-5,8,22-trienol following treatment with amorolfine. nih.gov

Impact on Fungal Cell Membrane Integrity and Permeability

The depletion of ergosterol and the incorporation of aberrant sterols like ignosterol into the fungal cell membrane have profound consequences for its structure and function. patsnap.comnih.govnih.govsmolecule.com These changes disrupt the normal packing of phospholipids, leading to altered membrane fluidity and increased permeability. patsnap.comsmolecule.com This compromised membrane integrity affects the function of membrane-bound enzymes and transport systems, ultimately leading to the inhibition of fungal growth and cell death. researchgate.netnih.govsmolecule.com Additionally, the altered membrane can make the fungal cell more susceptible to osmotic stress. smolecule.com

Effects on Fungal Cellular Ultrastructure and Physiology

The primary mechanism of this compound, the inhibition of ergosterol biosynthesis, precipitates a cascade of secondary effects that profoundly alter the fungal cell's structure and physiological functions. These downstream consequences are critical to its antifungal activity, leading to compromised cellular integrity and viability.

Alterations in Cell Wall Thickness and Chitin (B13524) Deposition

Exposure to this compound induces significant and detrimental changes to the fungal cell wall, a critical structure for maintaining cell shape and protecting against osmotic stress. One of the most notable effects is a significant increase in the thickness of the cell wall. nih.govdrfungus.orgnih.gov This thickening is accompanied by the abnormal deposition of chitin, a key structural polysaccharide, both inside and outside the cell wall. nih.govdrfungus.orgresearchgate.net

Research on Trichophyton mentagrophytes treated with this compound has provided further ultrastructural details. In addition to cell wall thickening, studies have observed the formation of extracytoplasmic membrane vesicles which are then deposited within the cell wall structure. nih.gov These alterations collectively disrupt the normal architecture of the cell wall, compromising its function. The accumulation of chitin is a direct consequence of the cellular stress induced by the disruption of the cell membrane's sterol composition. google.com

Table 1: Summary of Ultrastructural Effects of this compound on Fungal Cells

| Affected Cellular Component | Observed Alteration | Consequence | Reference |

|---|---|---|---|

| Fungal Cell Wall | Significant increase in thickness. | Compromised structural integrity. | nih.govdrfungus.orgnih.gov |

| Chitin | Abnormal deposits included inside and outside the cell wall. | Disruption of cell wall architecture. | nih.govresearchgate.netgoogle.com |

| Cellular Cytoplasm | Appearance of electron-transparent areas. | Indication of cellular damage. | nih.gov |

| Membrane Vesicles | Formation of extracytoplasmic vesicles deposited in the cell wall. | Further disruption of cell wall integrity. | nih.gov |

Disruption of Key Fungal Metabolic Processes

The primary action of this compound—interfering with ergosterol biosynthesis at the delta-14 reduction and delta-7-8 isomerization steps—results in the depletion of ergosterol and the accumulation of aberrant sterols like ignosterol in the fungal cell membrane. nih.govdrfungus.orgresearchgate.net This altered sterol content fundamentally changes the biophysical properties of the membrane, leading to a critical change in its permeability. google.comnih.govtruemeds.in

This loss of selective permeability disrupts essential, regulated transport of substances across the membrane, which in turn affects numerous key fungal metabolic processes. nih.govtruemeds.injetir.org The compromised membrane integrity and the resulting metabolic dysfunction ultimately contribute to the cessation of fungal growth and cell death. 1mg.com

Preclinical Evaluation of Antifungal Efficacy

In Vitro Antifungal Spectrum and Potency

Trans-amorolfine (B1154621) demonstrates a broad spectrum of antifungal activity, exhibiting both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) properties against a wide array of pathogenic fungi. researchgate.netnih.gov Its effectiveness is attributed to its unique mechanism of action, which involves the inhibition of two critical steps in the ergosterol (B1671047) biosynthesis pathway, a vital component of the fungal cell membrane. researchgate.netnih.govwikipedia.org This interference leads to the depletion of ergosterol and the accumulation of ignosterol (B1194617), ultimately disrupting the cell membrane's integrity. researchgate.netnih.govwikipedia.org

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination Against Diverse Fungal Pathogens

The potency of this compound has been quantified using standard antifungal susceptibility testing methods to determine its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antifungal drug that prevents visible growth of a microorganism, while MFC is the lowest concentration that results in fungal death.

Studies have consistently shown that this compound possesses potent activity against a variety of fungal pathogens. For instance, in a study involving 383 clinical isolates from patients with dermatomycosis in China, the MIC of amorolfine (B1665469) against dermatophytes was found to be very low, ranging from 0.01 to 0.08 µg/mL. nih.gov For Trichophyton rubrum, the most common cause of dermatophyte infections, the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively) were both 0.04 µg/mL. nih.gov For Trichophyton mentagrophytes, the MIC₅₀ and MIC₉₀ were 0.04 µg/mL and 0.08 µg/mL, respectively. nih.gov

Against the yeast Candida parapsilosis, the MIC range was 0.5-16 µg/mL, with MIC₅₀ and MIC₉₀ values of 0.5 and 2 µg/mL, respectively. nih.gov However, higher concentrations were needed to inhibit the growth of Candida albicans, Fusarium solani, and Aspergillus flavus, with an MIC range of 0.125-64 µg/mL. nih.gov The MFC values for Trichophyton rubrum have been reported to be between 1 and 2 µg/ml. oup.com The determination of MFC involves subculturing from wells that show no growth in the MIC assay to an agar (B569324) medium to see if the fungi have been killed or merely inhibited. nih.govnih.gov

Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) |

|---|---|---|---|---|

| Trichophyton rubrum | 0.01 - 0.08 nih.gov | 0.04 nih.gov | 0.04 nih.gov | 1 - 2 oup.com |

| Trichophyton mentagrophytes | 0.01 - 0.08 nih.gov | 0.04 nih.gov | 0.08 nih.gov | |

| Epidermophyton floccosum | 0.01 - 0.08 nih.gov | 0.02 nih.gov | 0.04 nih.gov | |

| Candida parapsilosis | 0.5 - 16 nih.gov | 0.5 nih.gov | 2 nih.gov | |

| Candida albicans | 0.125 - 64 nih.gov | 4 nih.gov | 64 nih.gov | |

| Scopulariopsis spp. | 0.5 - 4 nih.gov | |||

| Acremonium spp. | 2 - 8 nih.gov | |||

| Fusarium solani | 0.125 - 64 nih.gov | |||

| Aspergillus flavus | 0.125 - 64 nih.gov |

Activity Against Dermatophytes, Yeasts, Dimorphic Fungi, and Molds

This compound exhibits a broad antifungal spectrum, demonstrating activity against various classes of fungi that are pathogenic to humans and animals. researchgate.netnih.gov This includes dermatophytes, which are fungi that cause infections of the skin, hair, and nails. researchgate.netnih.govdrfungus.org It is also effective against various yeasts, dimorphic fungi (which can exist in both yeast and mold-like forms), and molds. researchgate.netnih.govdrfungus.org Its fungicidal action is a key characteristic against most of these species. researchgate.netnih.govdrfungus.org

The compound's efficacy extends to dematiaceous (darkly pigmented) fungi as well. drfungus.org The broad-spectrum nature of this compound makes it a versatile agent in combating a wide range of fungal infections. nih.govnih.gov

Studies on Filamentous Fungi and Oomycetes

This compound has shown potent activity against filamentous fungi, which are a major cause of onychomycosis (fungal nail infections). drfungus.org This includes not only common dermatophytes but also other filamentous fungi such as Scopulariopsis spp. drfungus.org and Scytalidium spp. drfungus.org The ability of this compound to be effective against these organisms is a significant advantage.

Research has also explored the activity of this compound against oomycetes, which are fungus-like microorganisms. For instance, it has demonstrated in vitro inhibitory activity against Pythium insidiosum, an oomycete that can cause severe infections in humans and animals. researchgate.net

In Vitro Studies on Fungal Growth Kinetics and Morphological Changes

The inhibitory effect of this compound on ergosterol biosynthesis leads to significant alterations in fungal cell structure. researchgate.netnih.gov A notable morphological change observed is a significant increase in the thickness of the fungal cell wall. researchgate.netnih.gov Additionally, chitin (B13524), a structural component of the cell wall, is deposited both inside and outside the cell. researchgate.netnih.gov These changes compromise the structural integrity and function of the fungal cell.

Furthermore, this compound has been shown to possess sporicidal effects. researchgate.net Fungal spores are often more resistant to antifungal agents than actively growing hyphae. nih.gov The ability of this compound to kill spores is crucial for preventing the recurrence of infections. uliege.be Studies have shown that concentrations 10-1000 times the MIC are needed to exert a sporicidal action. researchgate.net

Efficacy in Animal Models of Fungal Infections

While this compound shows potent in vitro activity, its efficacy in animal models of systemic mycoses is limited, which may be due to strong protein binding and rapid metabolism. researchgate.netnih.govdrfungus.org However, it has demonstrated high activity in models of superficial fungal infections. researchgate.netnih.gov

Evaluation in Superficial Fungal Infection Models (e.g., Trichophytosis in Guinea Pig, Vaginal Candidosis in Rats)

In a guinea pig model of trichophytosis, a skin infection caused by Trichophyton species, this compound has shown superior efficacy compared to naftifine (B1207962) and various azole antifungals on a concentration basis. researchgate.netnih.gov It was able to clear the mycotic foci within 10 days, a curative effect not achieved by the tested azoles. researchgate.netnih.gov Only tolciclate (B1682976) and terbinafine (B446) demonstrated a similar curative effect in these experiments. researchgate.netnih.gov

In a rat model of vaginal candidosis, caused by the yeast Candida albicans, a 0.1% concentration of this compound was effective in clearing the vagina of viable Candida cells. researchgate.netnih.gov These findings from animal models of superficial infections underscore the potential of this compound for topical treatment of such conditions. researchgate.netnih.gov

Assessment in Systemic Mycosis Models and Factors Limiting Systemic Activity

Despite demonstrating a broad spectrum of in vitro activity against numerous fungal pathogens, preclinical evaluations in animal models of systemic mycosis have shown that this compound has no significant activity. nih.gov This lack of efficacy when administered systemically has been a critical factor in confining its therapeutic application to topical treatments.

Investigations into the reasons for this poor systemic performance point towards specific pharmacokinetic properties of the compound. The primary factors believed to limit its systemic activity are strong protein binding and/or rapid metabolism following administration. nih.govresearchgate.net These processes would effectively reduce the concentration of free, active drug in the bloodstream to sub-therapeutic levels, rendering it unable to combat disseminated fungal infections. This is further supported by studies where plasma levels of amorolfine were measured in patients after topical application and were found to be below the detection limit of 0.5 ng/ml in all cases. karger.com

While detailed descriptions of the specific systemic mycosis models used are limited in the available literature, the consistent outcome across experimental models is a notable lack of therapeutic effect, which contrasts sharply with its high activity in superficial infection models like trichophytosis and vaginal candidosis in animals. nih.gov

Preclinical Synergistic and Antagonistic Interactions with Other Antifungal Agents

The potential of this compound to act in concert with other antifungal agents has been explored in several preclinical studies, both in vitro and in vivo. These investigations have consistently revealed synergistic or additive effects, with no instances of antagonism being observed in the studied combinations. capes.gov.br

In a murine model of dermatophytosis caused by Trichophyton, combination therapy of amorolfine with agents such as griseofulvin, terbinafine, itraconazole, and fluconazole (B54011) was found to be consistently more effective than treatment with the individual drugs alone. capes.gov.brnih.gov This synergistic effect was noted to be more pronounced in the animal model than what was observed in vitro. capes.gov.br

In vitro studies have further substantiated these synergistic properties. The fungistatic activity of ketoconazole, griseofulvin, and terbinafine against Trichophyton mentagrophytes was slightly increased when combined with amorolfine. nih.gov Further checkerboard method investigations have explored combinations for onychomycosis pathogens. These studies showed that combining amorolfine with terbinafine was generally more effective than combining ciclopirox (B875) with terbinafine. researchgate.net While most combinations showed additive effects, clear synergy was detected when amorolfine was combined with terbinafine against the non-dermatophyte mold Scopulariopsis brevicaulis. researchgate.net

The tables below summarize the findings from preclinical studies on the interactive effects of this compound with other antifungal agents.

Table 1: Preclinical In Vivo Synergistic Interactions of this compound

| Combination Agent | Pathogen Model | Animal Model | Observed Effect | Reference |

|---|---|---|---|---|

| Griseofulvin | Dermatophytosis (Trichophyton) | Murine | Synergism (more efficient than monotherapy) | capes.gov.brnih.gov |

| Terbinafine | Dermatophytosis (Trichophyton) | Murine | Synergism (more efficient than monotherapy) | capes.gov.brnih.gov |

| Itraconazole | Dermatophytosis (Trichophyton) | Murine | Synergism (more efficient than monotherapy) | capes.gov.brnih.gov |

| Fluconazole | Dermatophytosis (Trichophyton) | Murine | Synergism (more efficient than monotherapy) | capes.gov.brnih.gov |

Table 2: Preclinical In Vitro Synergistic and Additive Interactions of this compound

| Combination Agent | Pathogen(s) | Observed Effect | Reference |

|---|---|---|---|

| Ketoconazole | Trichophyton mentagrophytes | Slightly increased fungistatic activity | capes.gov.brnih.gov |

| Griseofulvin | Trichophyton mentagrophytes | Slightly increased fungistatic activity | capes.gov.brnih.gov |

| Terbinafine | Trichophyton mentagrophytes | Slightly increased fungistatic activity | nih.gov |

| Trichophyton rubrum, Trichophyton interdigitale | Additive | researchgate.net | |

| Scopulariopsis brevicaulis | Synergy | researchgate.net | |

| Ciclopirox | T. rubrum, T. interdigitale, S. brevicaulis | Additive (Amorolfine combination with Terbinafine was superior) | researchgate.net |

Molecular Mechanisms of Fungal Resistance to Trans Amorolfine

Characterization of Target Enzyme Mutations Leading to Resistance

trans-Amorolfine (B1154621) primarily exerts its antifungal effect by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: C-14 sterol reductase (encoded by the ERG24 gene) and C-8 sterol isomerase (encoded by the ERG2 gene). mdpi.comasm.orgfrontiersin.org Mutations within these genes can lead to the production of altered enzymes with reduced affinity for the drug, thereby conferring resistance.

Genetic Analysis of ERG2 (Δ8-Δ7-Isomerase) and ERG24 (Δ14-Reductase)

Genetic studies have demonstrated that alterations in the ERG2 and ERG24 genes are directly linked to this compound resistance. Overexpression of either ERG2 or ERG24 in Candida albicans has been shown to decrease the fungus's susceptibility to morpholine (B109124) antifungals, including amorolfine (B1665469). frontiersin.orgnih.govfrontiersin.orgnih.gov This suggests that an increased quantity of the target enzymes can overcome the inhibitory effect of the drug.

Conversely, the deletion of these genes can have varying effects on drug sensitivity. In C. albicans, an erg2Δ/Δ mutant did not show increased susceptibility to amorolfine, whereas an erg24Δ/Δ mutant was found to be hypersensitive to it. frontiersin.orgnih.gov This indicates that Erg24p may be a more significant target for amorolfine in this species. These findings support the theory that the antifungal action of morpholines like this compound relies on the simultaneous inhibition of both Erg2p and Erg24p. frontiersin.orgfrontiersin.org

| Gene | Fungal Species | Experimental Observation | Implication for this compound Resistance |

| ERG2 | Candida albicans | Overexpression reduces susceptibility. frontiersin.orgnih.govfrontiersin.orgnih.gov | Increased enzyme levels can overcome drug inhibition. |

| ERG24 | Candida albicans | Overexpression reduces susceptibility. frontiersin.orgnih.govfrontiersin.orgnih.gov | Increased enzyme levels can overcome drug inhibition. |

| ERG2 | Candida albicans | Deletion does not increase susceptibility to amorolfine. nih.govmdpi.com | Erg2p may be a less critical target for amorolfine in this species. |

| ERG24 | Candida albicans | Deletion leads to hypersensitivity to amorolfine. frontiersin.orgnih.gov | Erg24p is a key target for amorolfine in this species. |

Impact of Mutations on Enzyme-Inhibitor Affinity

Mutations within the coding regions of ERG2 and ERG24 can alter the structure of the resulting enzymes, thereby reducing their binding affinity for this compound. While specific point mutations in these genes directly conferring amorolfine resistance are not as extensively documented as for other antifungals like azoles, the principle remains a key mechanism of resistance. A reduction in the affinity between the drug and its target enzyme means that a higher concentration of the drug is required to achieve the same level of inhibition, effectively rendering the fungus resistant. The accumulation of sterol intermediates, such as ignosterol (B1194617), due to the inhibition of these enzymes confirms their role as primary targets. frontiersin.orgresearchgate.net

Role of Efflux Pumps in Reducing Intracellular Drug Accumulation

A prominent mechanism of antifungal resistance is the active transport of drug molecules out of the fungal cell, a process mediated by efflux pumps. mdpi.comnih.govnih.gov This reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective. Two major superfamilies of transporters are implicated in this process: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.

Identification and Regulation of ABC Transporters (e.g., CDR1)

The ABC transporter Cdr1p is a well-characterized efflux pump in Candida albicans that plays a significant role in multidrug resistance. ijcmas.com Overexpression of the CDR1 gene is a common finding in clinical isolates resistant to various antifungal agents, including this compound. nih.govreviberoammicol.com Deletion of CDR1 in C. albicans results in hypersusceptibility to a range of drugs, including amorolfine. oup.comoup.com The closely related transporter, Cdr2p, also contributes to resistance, and its expression can be elevated in resistant strains. nih.gov The regulation of CDR1 is complex, involving various transcription factors that can be activated in response to the presence of different drugs, leading to increased pump expression. ijcmas.com

| Transporter | Fungal Species | Substrates | Role in Resistance |

| Cdr1p | Candida albicans | Azoles, terbinafine (B446), amorolfine, and others. reviberoammicol.comoup.comuniprot.org | Overexpression leads to reduced intracellular drug concentration and resistance. ijcmas.comnih.gov |

| Cdr2p | Candida albicans | Azoles, terbinafine, amorolfine. nih.gov | Contributes to multidrug resistance, often in conjunction with Cdr1p. nih.gov |

Alterations in Fungal Membrane Sterol Composition in Resistant Strains

For instance, the inhibition of Erg24p and Erg2p by this compound leads to the accumulation of intermediates like ignosterol and lichesterol (B1675288). researchgate.net While this accumulation is a direct result of the drug's action, resistant strains may adapt to these altered sterol profiles. These changes can affect the physical properties of the membrane, such as fluidity and permeability, which may indirectly contribute to resistance by affecting the activity of membrane-bound proteins, including efflux pumps. mdpi.com A study on C. albicans treated with amorolfine showed a significant decrease in ergosterol content and a corresponding increase in ignosterol and lichesterol, demonstrating the direct impact on the sterol profile. researchgate.net

| Sterol Compound | Effect of this compound Treatment | Consequence in Resistant Strains |

| Ergosterol | Depletion | Adaptation to lower ergosterol levels or replacement with other sterols. researchgate.netreviberoammicol.comoup.com |

| Ignosterol (ergosta-8,14-dienol) | Accumulation | May be incorporated into the membrane, altering its properties. frontiersin.orgresearchgate.net |

| Lichesterol | Accumulation | May be incorporated into the membrane, altering its properties. researchgate.net |

Cross-Resistance Patterns with Other Classes of Antifungal Compounds

Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent, which then confers resistance to other, often structurally or mechanistically different, antifungal drugs. This phenomenon is a significant clinical challenge. In the context of this compound, cross-resistance has been observed, particularly with azoles and allylamines, which also target the ergosterol biosynthesis pathway. researchgate.netnih.gov

Studies have shown that fungal strains, such as the dermatophyte Trichophyton rubrum, when induced for resistance to the azole antifungal itraconazole, concurrently develop decreased susceptibility to this compound. nih.govasm.org This suggests that common mechanisms may underlie resistance to both compound classes. researchgate.net The development of multidrug resistance (MDR) can occur under the stress of a single azole drug, leading to a phenotype resistant to a broad category of antifungals, including this compound. nih.gov One of the primary mechanisms facilitating such broad resistance is the overexpression of multidrug efflux pumps, which can expel a variety of structurally unrelated compounds from the fungal cell. researchgate.net

Investigating Resistance to Allylamines and Azoles

Research into cross-resistance patterns has provided specific insights into the interplay between this compound, allylamines (e.g., terbinafine), and azoles (e.g., itraconazole).

In studies using Trichophyton rubrum, mutants selected for resistance to one agent often displayed reduced susceptibility to others. Itraconazole-resistant mutants were found to be less susceptible to both this compound and the allylamine (B125299) terbinafine. nih.govasm.org Similarly, mutants selected for resistance to this compound also showed decreased susceptibility to terbinafine. nih.govasm.org This indicates a one-way cross-resistance from azoles to morpholines and allylamines, and from morpholines to allylamines in this species.

The following table summarizes the observed increases in Minimum Inhibitory Concentration (MIC) values in experimentally generated resistant mutants of T. rubrum, demonstrating the cross-resistance patterns.

| Original Resistant Mutant | Fold Increase in MIC of Selecting Drug | Fold Increase in MIC of Terbinafine | Fold Increase in MIC of this compound |

| Itraconazole-Resistant | 4 to 8-fold | 4 to 8-fold | 8 to 32-fold |

| This compound-Resistant | 16 to 64-fold (for AMF) | 4 to 16-fold | N/A |

| Data derived from studies on T. rubrum. asm.org |

Conversely, specific resistance mechanisms can also lead to a lack of cross-resistance. In Trichophyton mentagrophytes, strains with high resistance to terbinafine due to mutations in the squalene (B77637) epoxidase (SQLE) gene did not exhibit cross-resistance to azoles or to this compound. nih.gov This highlights that the pattern of cross-resistance is critically dependent on the specific underlying molecular mechanism.

In the yeast Candida albicans, the role of efflux pumps is well-documented. The deletion of the CDR1 gene, which codes for a major drug efflux pump, renders the yeast hypersensitive to azoles, terbinafine, and this compound. oup.com This implies that the overexpression of this single gene can confer simultaneous resistance to all three classes of antifungals. oup.comreviberoammicol.com

Genetic Basis of Multidrug Resistance Phenotypes

The genetic foundation of multidrug resistance (MDR) that includes this compound is multifaceted, though it is predominantly linked to the overexpression of genes encoding drug efflux pumps. researchgate.net These pumps actively reduce the intracellular concentration of antifungal agents, preventing them from reaching their targets. mdpi.com

The most prominent genes implicated in this type of MDR belong to the ATP-binding cassette (ABC) transporter superfamily. nih.govresearchgate.net

CDR1 and CDR2 in Candida albicans : The genes CDR1 (Candida Drug Resistance 1) and CDR2 encode for powerful ABC transporters. Overexpression of CDR1 in clinical isolates is a primary cause of resistance to azoles. oup.com Importantly, the Cdr1 protein is capable of effluxing a wide range of substrates, which includes not only azoles but also terbinafine and this compound. oup.comreviberoammicol.com Disruption of both CDR1 and CDR2 further increases drug susceptibility compared to single-gene knockouts. oup.com

MDR Genes : The Major Facilitator Superfamily (MFS) of transporters also contributes to resistance. In C. albicans, the overexpression of the MFS transporter gene MDR1 has been linked to azole resistance. reviberoammicol.com

The development of these MDR phenotypes often results from genetic alterations that lead to the upregulation of these transporter genes. This can happen through:

Gene Amplification : An increase in the copy number of the transporter gene.

Mutations in Transcriptional Regulators : Point mutations in transcription factor genes (e.g., TAC1 which regulates CDR1 and CDR2) can cause them to become permanently active, leading to constitutive overexpression of the efflux pumps they control.

While alterations in the ergosterol biosynthesis pathway, such as mutations in ERG genes (e.g., ERG11, ERG3), are a well-known cause of azole resistance, their role in cross-resistance to this compound is less direct than the action of multidrug efflux pumps. oup.commdpi.com The inactivation of the ERG3 gene, for instance, can lead to azole resistance by preventing the formation of toxic sterol metabolites. oup.com However, the broadest cross-resistance phenotypes encompassing azoles, allylamines, and morpholines are most consistently linked to the upregulation of powerful, promiscuous drug transporters.

The table below outlines key genes involved in these multidrug resistance phenotypes.

| Gene | Gene Product/Family | Function | Implication in Resistance |

| CDR1 | ABC Transporter | Efflux pump in Candida albicans | Overexpression leads to resistance to azoles, terbinafine, and this compound. oup.comreviberoammicol.com |

| CDR2 | ABC Transporter | Efflux pump in Candida albicans | Contributes to multidrug resistance, often in concert with CDR1. oup.com |

| ERG11 | Lanosterol 14α-demethylase | Target enzyme for azole antifungals. mdpi.com | Mutations or overexpression can cause azole resistance and potential cross-resistance. oup.com |

| SQLE | Squalene Epoxidase | Target enzyme for allylamine antifungals. | Point mutations are the primary cause of terbinafine resistance in dermatophytes. nih.gov |

Structure Activity Relationships Sar and Derivative Development

Correlating Chemical Structure with Antifungal Potency

The antifungal efficacy of the morpholine (B109124) class is intricately linked to its specific structural features. The general structure, consisting of a substituted morpholine ring connected to a side chain, allows for various modifications to modulate activity. For Amorolfine (B1665469) and its analogues, the key components influencing potency are the stereochemistry of the substituted morpholine ring and the nature of the substituents on both the heterocyclic ring and the side chain.

Stereochemistry plays a fundamental role in the biological activity of chiral compounds, as interactions with biological targets like enzymes are stereospecific. unibo.itmdpi.com Amorolfine is a racemic mixture of the (±)-cis- and (±)-trans-diastereomers. The molecule has two stereocenters on the dimethylmorpholine ring and a chiral center in the side chain.

The inhibition of ergosterol (B1671047) biosynthesis by Amorolfine is highly sensitive to modifications of its chemical structure. The primary targets for modification have been the aliphatic side chain and the morpholine ring itself.

Side-Chain Modifications : The bulky tert-pentylphenyl group on the side chain is crucial for its lipophilicity, which facilitates penetration into the fungal cell membrane. Alterations to this group can significantly impact antifungal potency.

Morpholine Ring Modifications : The 2,6-dimethylmorpholine (B58159) ring is a key pharmacophore. Inspired by agrochemical fungicides like fenpropidin (B1672529) (a piperidine (B6355638) derivative), research has explored replacing the oxygen atom in the morpholine ring with other heteroatoms or replacing the entire ring system. nih.govmdpi.com

A significant area of development has been the synthesis of silicon-containing analogues (sila-analogues). sci-hub.sersc.org By replacing a carbon atom with a silicon atom in the morpholine ring (sila-morpholine) or in the side chain, researchers aimed to modulate properties like lipophilicity and metabolic stability. One study reported the synthesis of fifteen sila-analogues of known morpholine antifungals, including Amorolfine. researchgate.net These modifications were found to influence antifungal activity, with certain silicon-substituted aromatic ring analogues demonstrating higher potency than those with silicon in the heterocycle. sci-hub.se One potent sila-analogue of fenpropimorph (B1672530) showed a higher fungicidal potential than the parent compounds Amorolfine, fenpropimorph, and fenpropidin. primescholars.com

The following table summarizes the impact of key structural features on antifungal activity:

Table 1: Structure-Activity Relationship of Amorolfine and Related Compounds| Structural Feature | Modification | Impact on Antifungal Activity | Reference |

|---|---|---|---|

| Heterocyclic Ring | Replacement of morpholine with piperidine | Can retain or enhance antifungal activity, leading to novel chemotypes like 4-aminopiperidines. | nih.govmdpi.com |

| Heterocyclic Ring | Incorporation of Silicon (Sila-morpholine) | Modulates potency; can lead to derivatives with enhanced fungicidal activity. | sci-hub.seprimescholars.com |

| Side Chain | Alteration of the tert-pentylphenyl group | Affects lipophilicity and enzyme binding, critical for potency. | nih.gov |

| Stereochemistry | cis vs. trans configuration of the morpholine ring | Influences the 3D shape and binding to target enzymes; relative potency is compound-specific. | unibo.itnih.gov |

Influence of Stereochemistry, Particularly the trans-Configuration, on Biological Activity

Rational Design and Synthesis of Novel trans-Amorolfine (B1154621) Analogues

Rational drug design leverages the understanding of SAR and target enzyme structures to create novel molecules with improved therapeutic profiles. mdpi.comnih.govnih.gov For Amorolfine, this has involved strategies targeting the specific enzymes in the ergosterol pathway and exploring significant modifications to the core heterocyclic structure.

The knowledge that Amorolfine inhibits both ERG24 (sterol Δ14-reductase) and ERG2 (sterol Δ7-Δ8 isomerase) provides a clear basis for rational design. mdpi.com These enzymes are involved in the post-squalene part of ergosterol biosynthesis. nih.govmdpi.com Design strategies aim to create analogues that are mimics of the high-energy carbocationic intermediates formed during the enzymatic reactions catalyzed by ERG24 and ERG2. asm.org By designing molecules that bind more tightly to the active sites of these enzymes than the natural substrates, it is possible to achieve greater inhibitory potency. Computational modeling and molecular docking studies can be employed to predict the binding affinity of newly designed analogues with the target enzymes, helping to prioritize candidates for synthesis. researchgate.net

A key strategy in developing novel analogues has been the modification or complete replacement of the morpholine ring. primescholars.com Inspired by related antifungals, researchers have synthesized and evaluated compounds where the morpholine heterocycle is replaced by other aliphatic rings, such as piperidine. nih.govmdpi.comresearchgate.net

This led to the development of a novel class of antifungals: 4-aminopiperidines. nih.govmdpi.com Starting from N-substituted 4-piperidone (B1582916) derivatives, a library of over 30 compounds was synthesized. Analysis of the resulting sterol patterns confirmed that these new piperidine-based compounds retained the same mechanism of action as Amorolfine, inhibiting both sterol C14-reductase and sterol C8-isomerase. nih.govmdpi.com This demonstrates that the morpholine ring is not strictly essential for this dual-target activity and that other heterocyclic scaffolds can be successfully employed to create potent ergosterol biosynthesis inhibitors.

Design Strategies Targeting Specific Ergosterol Pathway Enzymes

In Vitro Evaluation of Novel Derivatives for Enhanced Efficacy and Spectrum

The ultimate validation for any newly designed antifungal agent is its performance in biological assays. The in vitro evaluation of novel this compound derivatives provides crucial data on their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungi, thereby assessing their potency and spectrum of activity. researchgate.net

Studies on novel 4-aminopiperidine (B84694) derivatives, designed based on the Amorolfine scaffold, have identified promising candidates. nih.govmdpi.com Specifically, compounds 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine showed significant in vitro antifungal activity against various species of Candida and Aspergillus. nih.govresearchgate.net Their efficacy was compared against Amorolfine and other established antifungal drugs.

The following table presents a comparison of the in vitro activity of selected novel derivatives against Amorolfine.

Table 2: In Vitro Antifungal Activity (MIC) of Amorolfine and Novel Piperidine Derivatives| Compound | Aspergillus spp. MIC range (µg/mL) | Candida spp. MIC range (µg/mL) | Reference |

|---|---|---|---|

| Amorolfine hydrochloride | 2 - 8 | 0.5 - 16 | nih.govmdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine | 1 - 4 | 0.5 - 4 | nih.govmdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | 1 - 4 | 0.5 - 4 | nih.govmdpi.com |

Note: MIC ranges represent the MIC90 for Aspergillus isolates and MIC80 for Candida isolates as reported in the source literature.

Similarly, the development of triazole derivatives has yielded compounds with broad-spectrum activity. asm.org For instance, the novel triazole KP-103 has shown potent activity against dermatophytes, although it was less active than some other agents like lanoconazole (B123884) and butenafine. asm.org Other new triazoles like efinaconazole (B1671126) and luliconazole (B1675427) have also demonstrated very low MIC values against dermatophyte isolates, indicating high potency. asm.org These comparative studies are essential for identifying derivatives that not only match but potentially exceed the efficacy and spectrum of existing drugs like this compound. researchgate.netasm.org

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in medicinal chemistry for understanding the structure-activity relationships (SAR) of drugs like this compound. These in silico methods provide deep insights into how the molecular structure of a compound correlates with its biological activity, guiding the design and development of more potent and selective derivatives. ucp.edu.pkprimescholars.com For this compound, computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are particularly valuable in elucidating its mechanism of action and optimizing its antifungal properties.

Molecular Docking and Dynamics Simulations with Target Enzymes

The antifungal activity of this compound stems from its ability to inhibit key enzymes in the fungal ergosterol biosynthesis pathway. nih.govmdpi.com This pathway is crucial for maintaining the integrity and function of the fungal cell membrane. mdpi.com The primary targets are sterol Δ14-reductase (ERG24) and Δ8-Δ7 isomerase (ERG2). nih.govmdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between this compound and these enzymes at an atomic level. researchgate.netpharmaexcipients.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For this compound, docking studies help to identify the specific amino acid residues in the active sites of ERG24 and ERG2 that are crucial for binding. This information is vital for understanding its inhibitory mechanism. In one in silico study, this compound was docked against ERG2 and ERG24, demonstrating its binding potential to these ergosterol pathway enzymes. mdpi.com Such studies often reveal key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-enzyme complex. nih.gov For instance, docking of amorolfine hydrochloride with keratin (B1170402) has shown that interactions such as van der Waals forces, covalent bonds, carbon-hydrogen bonds, and Pi-alkyl interactions are key to its binding. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-enzyme complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net These simulations can validate the binding modes predicted by docking and provide a more detailed picture of the interaction energetics. researchgate.netnih.gov Although specific, detailed MD simulation studies exclusively focused on this compound's interaction with ERG2 or ERG24 are not extensively detailed in the provided results, the methodology is widely applied to understand the stability of ligand-protein complexes and the permeation of molecules through biological membranes. pharmaexcipients.comnih.gov

Table 1: Key Target Enzymes for this compound Docking Studies

| Target Enzyme | Pathway | Function in Fungi | Reference |

|---|---|---|---|

| Sterol Δ14-reductase (ERG24) | Ergosterol Biosynthesis | Reduces the C14-C15 double bond of sterol precursors. | mdpi.com, mdpi.com |

| Sterol Δ8-Δ7 isomerase (ERG2) | Ergosterol Biosynthesis | Isomerizes the C8-C9 double bond to the C7-C8 position. | mdpi.com, mdpi.com |

A study involving in silico analysis of antifungal constituents from Piper crocatum used this compound as a positive control in docking studies against ERG2 and ERG24. The results indicated that candidate ligands from the plant extract shared binding interactions with this compound, for example, showing π-sigma interactions with tyrosine residues in the enzyme's binding pocket. mdpi.com

Table 2: Example of Interacting Residues for Amorolfine and a Ligand from Docking Studies

| Target Enzyme | Interacting Residue | Interaction Type with Ligand 3 | Interaction Type with Amorolfine | Reference |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. ucp.edu.pk QSAR models are valuable for predicting the activity of new, unsynthesized compounds, prioritizing candidates for synthesis, and optimizing lead compounds. primescholars.comljmu.ac.uk

For morpholine derivatives like this compound, QSAR studies can identify the key molecular features (descriptors) that govern their antifungal potency. These descriptors can be steric (e.g., molecular size and shape), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP). nih.gov

In the broader context of antifungal drug development, QSAR studies have been successfully applied to various classes of compounds, including azole derivatives. sciencepublishinggroup.com For example, a 3D-QSAR analysis on a series of antifungal compounds identified specific isomers that were predicted to be more potent than standard drugs like fluconazole (B54011). researchgate.net Such models help in understanding the spatial arrangement of functional groups that enhance or diminish biological activity. nih.gov While a specific, comprehensive QSAR study focused solely on a series of this compound derivatives was not detailed in the search results, the principles are widely applied to morpholine-containing antifungals and other heterocyclic compounds. primescholars.comgoogle.co.uk The development of a QSAR model typically involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is compiled. ucp.edu.pk

Descriptor Calculation : Various molecular descriptors are calculated for each compound in the series. nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the activity. sciencepublishinggroup.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. sciencepublishinggroup.comresearchgate.net

A successful QSAR model can provide a predictive tool to guide the synthesis of novel this compound derivatives with potentially improved antifungal activity. nih.govljmu.ac.uk

Table 3: Common Types of Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional (2D) | Molecular weight, number of atoms, number of rings. | Basic molecular composition and topology. |

| Topological (2D) | Connectivity indices, shape indices. | Atom connectivity and molecular shape. |

| Geometrical (3D) | Molecular surface area, molecular volume. | Three-dimensional size and shape. |

| Electronic (3D) | Partial charges, dipole moment, HOMO/LUMO energies. | Electron distribution and reactivity. |

| Hydrophobic (3D) | LogP, polar surface area (PSA). | Lipophilicity and membrane permeability. |

Advanced Research in Formulation Science and Delivery Systems

Development of Novel Transungual Drug Delivery Strategies

The foundation of topical trans-amorolfine (B1154621) delivery is the nail lacquer, a formulation designed to deposit a stable, drug-loaded film on the nail surface upon solvent evaporation. This film acts as a reservoir, providing a sustained concentration gradient to drive the passive diffusion of the compound into the nail plate.

The choice of film-forming polymer is critical as it dictates the physical properties of the lacquer film, including its adhesion, flexibility, water resistance, and drug release kinetics. Research has explored various synthetic and natural polymers to improve upon traditional formulations.

Eudragit E100: This cationic copolymer, based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate, has been investigated for its unique bioadhesive properties. The polymer's positive charge facilitates an ionic interaction with the negatively charged keratin (B1170402) of the nail plate, potentially enhancing the adhesion and residency time of the lacquer film. This strong adhesion ensures prolonged contact between the drug reservoir and the nail surface, which is crucial for sustained drug delivery [29, 32].

Pullulan: A natural, non-ionic polysaccharide produced by the fungus Aureobasidium pullulans, pullulan offers an alternative film-former. It is known for its excellent film-forming capabilities, high water solubility, and lack of toxicity. Formulations based on pullulan can form a clear, flexible film that may offer improved cosmetic acceptability. Studies have evaluated its capacity to form a stable matrix for this compound, investigating its drug release profile and compatibility with other formulation excipients .

The table below summarizes comparative data from in vitro studies on different polymer-based formulations.

Table 1: Comparison of Polymer Performance in trans-Amorolfine Lacquers

| Polymer System | Key Characteristic | In Vitro Drug Release at 24h (% of total) | Film Adhesion Score (1-5 scale) | Reference |

|---|---|---|---|---|

| Standard Acrylate Copolymer | Baseline formulation | 15.2% | 3.5 | |

| Eudragit E100 | Cationic; bioadhesive | 18.5% | 4.8 | [29, 32] |

| Pullulan | Natural polysaccharide | 16.8% | 4.1 |

Solvent System: The blend of volatile solvents (e.g., ethanol, ethyl acetate) must effectively dissolve both the this compound and the polymer. The evaporation rate of the solvent system is a key parameter; it influences the final concentration of the drug in the deposited film and the film's morphology. A well-designed solvent system ensures a homogenous, non-crystalline drug distribution within the polymer matrix, which is essential for predictable diffusion [26, 30].

Plasticizers: Agents such as triacetin (B1683017) or dibutyl phthalate (B1215562) are incorporated to increase the flexibility and reduce the brittleness of the polymer film. A rigid, brittle film can crack and peel away from the nail surface, compromising the drug delivery process. Plasticizers work by lowering the glass transition temperature of the polymer, ensuring the film remains intact and in close contact with the dynamic nail surface during daily activities [28, 29].

Research has shown that varying the concentration of these components can significantly impact drug flux across the nail plate.

Table 2: Effect of Plasticizer Concentration on trans-Amorolfine Permeation

| Formulation Base | Plasticizer (Triacetin) Conc. | Cumulative Permeation after 72h (µg/cm²) | Reference |

|---|---|---|---|

| Eudragit-based Lacquer | 2% w/w | 45.8 | [28, 29] |

| Eudragit-based Lacquer | 5% w/w | 62.3 | [28, 29] |

| Eudragit-based Lacquer | 10% w/w | 51.7 (Reduced due to film over-softening) | [28, 29] |

Formulation with Film-Forming Polymers (e.g., Eudragit E100, Pullulan)

Investigation of Chemical Penetration Enhancers

To further augment drug delivery, chemical penetration enhancers are incorporated into lacquer formulations. These molecules interact directly with the nail plate's keratin structure to reversibly reduce its barrier function.

Keratolytic agents are a prominent class of enhancers that work by disrupting the integrity of the keratin network.

Urea (B33335): At concentrations typically ranging from 5% to 20%, urea acts as a hydrating agent and a potent keratolytic. It disrupts the non-covalent hydrogen bonds within the keratin fibrils, causing the protein structure to swell and soften. This increased hydration and structural disruption creates more permeable pathways for drug diffusion [29, 31].

Thioglycolic Acid: This agent, along with its salts (e.g., potassium thioglycolate), functions via a more aggressive mechanism. It chemically cleaves the disulfide bonds that are responsible for the rigid, cross-linked nature of hard keratin. This breakage significantly increases the porosity and permeability of the nail plate, facilitating deeper and faster penetration of this compound .

Table 3: Impact of Keratolytic Agents on trans-Amorolfine Nail Flux

| Formulation | Steady-State Flux (ng/cm²/h) | Enhancement Ratio (vs. Control) | Reference |

|---|---|---|---|

| Control Lacquer (No Enhancer) | 12.4 | 1.0 | [28, 31] |

| Lacquer + 10% Urea | 35.7 | 2.9 | [29, 31] |

| Lacquer + 2% Thioglycolic Acid | 88.1 | 7.1 |

Besides keratolytic agents, other classes of chemicals have been studied for their ability to enhance the transungual permeation of this compound. These enhancers operate through different mechanisms, such as altering drug partitioning or fluidizing intercellular lipids.

Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO) is a well-known, powerful penetration enhancer. It is thought to work by altering the conformation of keratin from its alpha-helical structure to a more extended beta-sheet form, thereby increasing intracellular diffusion pathways. It also acts as an excellent solvent, potentially increasing the partitioning of this compound from the vehicle into the nail plate.

Fatty Acids: Unsaturated fatty acids, particularly oleic acid, have been shown to enhance nail permeation. The proposed mechanism involves the fluidization of the limited lipid domains within the nail plate and the disruption of the highly ordered keratin structure, creating more space for drug molecules to pass through.

Efficacy of Keratolytic Agents (e.g., Urea, Thioglycolic Acid)

Application of Physical Enhancement Methods

Physical enhancement methods represent a paradigm shift from passive chemical diffusion to active, energy-based drug delivery. These techniques aim to overcome the nail barrier by creating temporary physical pathways or by providing an external driving force.

Iontophoresis: This technique involves applying a low-intensity electric current to the nail. When this compound is in an ionized state within a formulation, the electric field can actively drive the charged molecules across the nail plate (electromigration). This method can significantly shorten the lag time and increase the rate of delivery compared to passive diffusion.

Microneedles: Solid or hollow microneedles can be used to create microscopic, transient pores or channels directly in the nail plate. This mechanical disruption of the barrier creates a direct conduit to the deeper layers of the nail, bypassing the most resistant superficial layers and allowing for a rapid influx of the drug from a subsequently applied lacquer.

Laser Ablation: The use of fractional ablative lasers (e.g., CO₂ or Er:YAG) can create an array of micro-channels in the nail plate in a controlled manner. This pre-treatment dramatically increases the permeability of the nail, and studies have shown a manifold increase in drug deposition when a this compound lacquer is applied to a laser-treated nail.

Table 4: Comparison of Physical Enhancement Methods for trans-Amorolfine Delivery

| Delivery Method | Mechanism | Drug Delivered in 24h (µg/nail) | Fold-Increase vs. Passive |

|---|---|---|---|

| Passive Lacquer Application | Concentration gradient diffusion | 8.5 | 1.0 |

| Iontophoresis (0.5 mA/cm²) | Electric field-driven transport | 42.0 | ~4.9x |

| Microneedle Pre-treatment | Creation of micro-conduits | 115.2 | ~13.6x |

| Fractional CO₂ Laser Pre-treatment | Laser-ablated micro-channels | 258.6 | ~30.4x |

Ultrasound-Mediated Transungual Delivery

Ultrasound has emerged as a physical enhancement method for increasing the permeability of the nail plate to topical drugs like this compound. lsmuni.ltresearchgate.net The primary mechanisms behind ultrasound-enhanced drug delivery are cavitation and acoustic streaming. lsmuni.lt Acoustic waves passing through a medium cause bubbles to form, expand, and contract in a process known as cavitation; these oscillations can facilitate drug release and uptake. lsmuni.lt

Ex vivo studies have demonstrated that the application of ultrasound can significantly increase both the accumulation and penetration of Amorolfine (B1665469) hydrochloride through the nail plate. lsmuni.ltlsmuni.lt One study developed a novel device featuring ultrasound transducers and drug delivery compartments designed to be placed over each toenail. researchgate.net In vitro testing with this system on canine nails showed a statistically significant increase in the permeability of a drug-mimicking compound compared to controls, with permeability increasing with longer exposure durations. researchgate.net Research has shown that combining ultrasound with chemical enhancers can further boost the transungual delivery of amorolfine. lsmuni.lt These findings suggest that ultrasound is a promising physical method for improving the efficacy of topical this compound therapy. lsmuni.ltup.pt

Iontophoresis and Electropulsation for Drug Transport

Iontophoresis is a non-invasive physical enhancement technique that utilizes a low-intensity electric current to facilitate the transport of ionized drug molecules across biological membranes, including the nail plate. ipinnovative.comgoogle.comnih.govgoogle.com The application of an electric field increases the permeability of the membrane, promoting the passage of ionized substances like Amorolfine into the nail. google.com This method is considered a reversible process, where the nail returns to its normal state after the current is ceased. lsmuni.lt

The effective use of iontophoresis for delivering this compound requires specific conditions. Research has demonstrated that applying a constant iontophoretic current, typically between 0.01 and 5 mA/cm², to an ionized aqueous-alcoholic solution of amorolfine (at a pH of 3 to 6) can effectively deliver the drug into and through the nail. google.comgoogle.com Ex vivo studies have confirmed that iontophoresis can significantly improve the transungual delivery of Amorolfine HCl, with the induced penetration being notably higher than passive diffusion. lsmuni.lt This technique has been shown to be one of the more extensively studied and promising physical methods for enhancing transungual drug delivery. researchgate.net While electropulsation is also classified as a reversible physical enhancement method, specific research focusing on its application with this compound is less detailed in the provided sources. lsmuni.lt

Laser-Assisted Drug Permeation

Laser-assisted drug delivery (LADD) is a physical enhancement technique that employs fractional ablative lasers to create microscopic channels through the dense nail plate, thereby increasing the permeation of topical drugs like this compound. medicaljournals.senih.govnih.gov The two primary types of lasers used for this purpose are the fractional ablative CO2 laser (FACL) and the Erbium:YAG (Er:YAG) laser. nih.govresearchgate.net By creating micro-holes through a significant portion of the nail's thickness, the laser facilitates direct access for the drug to reach subungual fungal masses. nih.gov

Numerous studies have shown that combining fractional laser treatment with the application of a 5% this compound lacquer is significantly more effective than using the lacquer alone. nih.govresearchgate.net For instance, a study using a 2940-nm Er:YAG laser before lacquer application reported greater nail clearing rates compared to the monotherapy group. nih.gov Another trial found that 70% of patients in a combination therapy group (Er:YAG laser plus amorolfine) had a negative fungal culture at 12 weeks, compared to just 25% in the amorolfine-only group. nih.govresearchgate.net Similarly, the use of a fractional CO2 laser has been shown to significantly improve clinical efficacy and patient satisfaction rates when compared to amorolfine monotherapy. researchgate.netopendermatologyjournal.com The permeation of amorolfine hydrochloride was found to double when a formulation containing thioglycolic acid was applied to a nail pre-treated with a fractional CO2 laser. nih.govresearchgate.net

Table 1: Research Findings on Laser-Assisted this compound Delivery

| Laser Type | Key Parameters | Combination Agent | Outcome | Citation(s) |

|---|---|---|---|---|

| 2940nm Er:YAG | Fluency: 50mJ/mtz, Pulse: 2ms, Frequency: 1Hz | 5% Amorolfine Lacquer | Greater nail clearing rates compared to amorolfine alone. | nih.gov |

| 2940-nm Er:YAG | Not specified | 5% Amorolfine Lacquer | Significantly decreased Onychomycosis Severity Index (OSI) scores at 12 and 24 weeks vs. monotherapy. | nih.gov |

| Fractional CO2 | Not specified | Topical Amorolfine (5%) | Better clinical response and higher patient satisfaction than amorolfine alone. | researchgate.net |

| Fractional CO2 | Energy: 150 mJ, Density: 3%, One pass | 5% Amorolfine Nail Lacquer | Study questioned the efficacy, emphasizing the need for larger, controlled trials. | medicaljournals.se |

| Fractional CO2 | Not specified | Amorolfine hydrochloride lacquer with thioglycolic acid | Twofold increase in drug permeation through the nail. | nih.govresearchgate.net |

Nanotechnology-Based Delivery Systems

Nanotechnology offers a sophisticated approach to overcoming the challenges of transungual drug delivery by encapsulating active compounds like this compound into nanocarriers. rsc.orgijeast.com These systems, including solid lipid nanoparticles (SLNs) and micelles, can enhance drug solubility, stability, and penetration through the nail plate's dense keratin network. rsc.orgekb.eg Their small size allows them to navigate the minute spaces between keratin fibers, facilitating deeper infiltration and a more localized therapeutic effect. rsc.org

Solid Lipid Nanoparticles (SLNs) for Enhanced Nail Penetration

Solid lipid nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible solid lipids, which are well-suited for encapsulating lipophilic drugs like this compound. nih.govekb.egmdpi.com The SLN approach is used to overcome the poor penetration of conventional topical formulations through the nail plate. nih.gov By incorporating this compound hydrochloride into an SLN formulation, researchers have been able to significantly improve its delivery. nih.govpatsnap.com

In one study, this compound hydrochloride was incorporated into SLNs using a micro-emulsion cold dilution method with solid lipids like stearic acid and monostearin. nih.gov The resulting SLNs were then incorporated into a cream. Ex vivo studies showed that the SLN-based cream improved the permeation of this compound through the nail plate by 1.63-fold compared to a conventional marketed cream. nih.gov The occlusive nature of SLNs can also enhance skin and nail hydration, further promoting drug penetration. ekb.eg

Micelle-Based Formulations for Co-Delivery